9-Oxonerolidol

Description

Properties

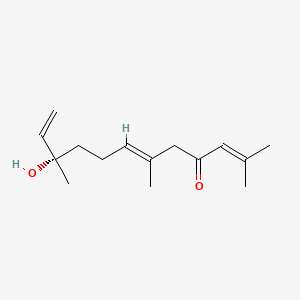

IUPAC Name |

(6E,10S)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-6-15(5,17)9-7-8-13(4)11-14(16)10-12(2)3/h6,8,10,17H,1,7,9,11H2,2-5H3/b13-8+/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBCPVODSGRKRC-XETPBLJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)CC(=CCCC(C)(C=C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)C/C(=C/CC[C@@](C)(C=C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9-Oxonerolidol: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Sesquiterpenoid

Introduction

9-Oxonerolidol is a naturally occurring farnesane-type sesquiterpenoid that has garnered scientific interest for its potential therapeutic applications.[1][2] Found in various plant species, notably Chiliadenus lopadusanus, this compound has demonstrated significant biological activity, particularly as an antibacterial agent.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols.

Chemical Structure and Properties

This compound, with the CAS Number 58865-88-6, possesses a molecular formula of C15H24O2 and a molecular weight of approximately 236.36 g/mol .[3] Its IUPAC name is (S,E)-10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one. The chemical structure of this compound is characterized by a 12-carbon chain with methyl and hydroxyl substitutions, as well as keto and alkene functional groups.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 58865-88-6 | [1] |

| Molecular Formula | C15H24O2 | [1] |

| Molecular Weight | 236.36 g/mol | [3] |

| IUPAC Name | (S,E)-10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one | [3] |

| Synonyms | This compound | [1] |

| Boiling Point (Predicted) | 361.8 ± 42.0 °C | [2] |

| Density (Predicted) | 0.935 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.36 ± 0.29 | [2] |

Note: Most physical properties are predicted and await experimental verification.

Biological Activities

The primary biological activity of this compound that has been investigated is its antibacterial effect. It has been reported to act as a post-infectional inhibitor and shows activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1]

Antibacterial Activity

Research has demonstrated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

Table 2: Antibacterial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 128 | |

| Acinetobacter baumannii | - | 256 |

The precise mechanism of its antibacterial action is not yet fully elucidated. However, it is hypothesized that, like other sesquiterpenoids, it may disrupt the bacterial cell membrane integrity, leading to leakage of intracellular components and eventual cell death. Further research is required to identify the specific molecular targets of this compound.

Other Potential Activities

The genus Chiliadenus, from which this compound has been isolated, has been traditionally used for its anti-inflammatory and antioxidant properties. While specific studies on this compound for these activities are lacking, its chemical structure suggests it may possess radical scavenging and anti-inflammatory potential.

Experimental Protocols

Isolation of this compound from Chiliadenus lopadusanus

The following is a detailed protocol for the isolation of this compound based on published literature.

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered aerial parts of Chiliadenus lopadusanus are extracted with n-hexane at room temperature.

-

Concentration: The resulting n-hexane extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and acetone.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: The fractions containing the target compound are combined and further purified using techniques such as preparative TLC to yield pure this compound.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways affected by this compound are currently not well understood and represent a key area for future research.

Based on the known activities of other sesquiterpenoids, a potential mechanism for its antibacterial action could involve the disruption of the bacterial cell membrane.

Caption: Proposed antibacterial mechanism of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial activity. Its unique chemical structure makes it an interesting candidate for further investigation in drug development. Key areas for future research include:

-

Elucidation of the precise mechanism of antibacterial action.

-

Investigation into its potential anti-inflammatory, antioxidant, and other biological activities.

-

Development of a chemical synthesis protocol to enable the production of larger quantities for extensive research.

-

Determination of its in vivo efficacy and safety profile.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are warranted to fully unlock the promise of this intriguing sesquiterpenoid.

References

- 1. Sesquiterpene Synthase-Catalyzed Conversion of a Farnesyl Diphosphate Analogue to a Nonnatural Terpenoid Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and bacterial expression of a sesquiterpene synthase cDNA clone from peppermint (Mentha x piperita, L.) that produces the aphid alarm pheromone (E)-β-farnesene - PMC [pmc.ncbi.nlm.nih.gov]

9-Oxonerolidol: A Technical Overview of its Isolation, Antibacterial Properties, and Experimental Evaluation

CAS Number: 58865-88-6

This technical guide provides an in-depth overview of 9-Oxonerolidol, a farnesane-type sesquiterpenoid. The document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and biological activity of this natural compound.

Core Data Summary

The following tables summarize the key chemical and biological data for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 58865-88-6 |

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| Source | Chiliadenus lopadusanus[1][2][3], Valeriana officinalis |

| Chemical Class | Farnesane-type sesquiterpenoid |

Table 2: Antibacterial Activity of this compound [2][4]

| Test Organism | Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 150 µg/mL |

| Acinetobacter baumannii | - | 150 µg/mL |

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of this compound as reported in the scientific literature.

Isolation of this compound from Chiliadenus lopadusanus[1][2]

-

Plant Material and Extraction:

-

Aerial parts of Chiliadenus lopadusanus are collected and dried.

-

The dried plant material is ground and extracted with a suitable solvent, such as an n-hexane/methanol mixture, to obtain a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This typically involves partitioning between a polar and a non-polar solvent.

-

-

Chromatographic Purification:

-

The n-hexane fraction, showing antibacterial activity, is subjected to column chromatography.

-

The column is eluted with a gradient of solvents to separate the different components.

-

Fractions are collected and analyzed for their chemical composition and biological activity.

-

-

Final Purification:

-

Fractions containing this compound are further purified using techniques such as Thin Layer Chromatography (TLC) to yield the pure compound.

-

The structure of the isolated this compound is confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Determination of Minimum Inhibitory Concentration (MIC)[2]

-

Bacterial Strains and Culture Conditions:

-

Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii are used as test organisms.

-

Bacteria are cultured in an appropriate growth medium, such as Mueller-Hinton Broth (MHB), at 37°C.

-

-

Broth Microdilution Assay:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with MHB.

-

A standardized bacterial suspension (inoculum) is added to each well.

-

The microtiter plate includes positive controls (bacteria and medium without the compound) and negative controls (medium only).

-

-

Incubation and Observation:

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

-

Antibiofilm Activity Assay[2]

-

Biofilm Formation:

-

Bacterial strains are grown in a suitable medium, and a standardized suspension is prepared.

-

The bacterial suspension is added to the wells of a microtiter plate containing various concentrations of this compound.

-

-

Incubation and Staining:

-

The plate is incubated at 37°C for a period that allows for biofilm formation (e.g., 24 hours).

-

After incubation, the planktonic (free-floating) bacteria are removed by washing the wells with a phosphate-buffered saline (PBS) solution.

-

The remaining biofilm is fixed (e.g., with heat) and stained with a crystal violet solution.

-

-

Quantification:

-

The excess stain is washed away, and the stain bound to the biofilm is solubilized with a suitable solvent (e.g., ethanol or acetic acid).

-

The absorbance of the solubilized stain is measured using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

-

The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Natural Sources of 9-Oxonerolidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 9-Oxonerolidol, a sesquiterpenoid of growing interest for its potential pharmacological activities. This document details its origins in the plant kingdom, quantitative data on its abundance, methodologies for its isolation and analysis, and its biosynthetic pathway.

Introduction to this compound

This compound is a farnesane-type sesquiterpenoid recognized for its potential as an antifungal and antibacterial agent. Its presence in various plant species, often as a stress-induced metabolite, underscores its ecological role and therapeutic potential. This guide serves as a foundational resource for researchers seeking to explore, isolate, and quantify this promising natural product.

Natural Occurrence of this compound

This compound has been identified in a select number of plant species, often as a minor constituent of their essential oils or extracts. The primary documented sources are detailed below.

Table 1: Documented Natural Sources of this compound and Quantitative Data

| Plant Species | Family | Plant Part | Yield/Concentration of this compound | Reference(s) |

| Chiliadenus lopadusanus | Asteraceae | Aerial parts | 18.7 mg from 450 g of dried plant material (approximately 0.004% yield) | [1][2] |

| Solanum melongena (Eggplant) | Solanaceae | Fruit (as a stress metabolite) | Data not available in the reviewed literature. | [1] |

| Camphor Tree (Cinnamomum camphora) | Lauraceae | Leaf oil | Data not available in the reviewed literature. | [2] |

| Cannabis sativa | Cannabaceae | Flowers/Essential Oil | Detected as a component, but quantitative data is not available in the reviewed literature. | [3] |

Biosynthesis of this compound

This compound, as a farnesane-type sesquiterpenoid, originates from the isoprenoid biosynthetic pathway. The biosynthesis is initiated from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthetic pathway are:

-

Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate. This reaction is catalyzed by FPP synthase.

-

Formation of a Nerolidol Precursor: FPP is then converted to a nerolidol-type sesquiterpenoid. This is typically catalyzed by a terpene synthase, specifically a nerolidol synthase.

-

Oxidation to this compound: The final step is the oxidation of the nerolidol precursor at the C9 position to yield this compound. This is a putative step, likely catalyzed by an oxidase, such as a cytochrome P450 monooxygenase or a dehydrogenase. The specific enzyme responsible for this conversion has not yet been elucidated in the scientific literature.

Diagram 1: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from IPP.

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound from natural sources, based on published literature.

Isolation of this compound from Chiliadenus lopadusanus

The following protocol is adapted from the successful isolation of this compound from the aerial parts of Chiliadenus lopadusanus[1][2].

1. Extraction:

- 450 g of dried and powdered aerial parts of Chiliadenus lopadusanus are macerated in a suitable solvent (e.g., methanol or a methanol/water mixture).

- The resulting extract is then partitioned sequentially with solvents of increasing polarity, such as n-hexane and dichloromethane, to fractionate the components.

2. Chromatographic Purification:

- The n-hexane fraction, which typically contains the less polar sesquiterpenoids, is subjected to column chromatography on silica gel.

- The column is eluted with a gradient of a non-polar solvent (e.g., petroleum ether) and a more polar solvent (e.g., acetone).

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing compounds with a similar Rf value to this compound are pooled.

3. Final Purification:

- The pooled fractions are further purified by preparative TLC to yield pure this compound.

Diagram 2: Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Analytical Methods for Quantification

For the quantification of this compound in plant extracts, gas chromatography-mass spectrometry (GC-MS) is a suitable technique due to the volatility of sesquiterpenoids.

1. Sample Preparation:

- A known amount of dried plant material is extracted with an appropriate organic solvent (e.g., hexane or dichloromethane).

- The extract is filtered and concentrated under reduced pressure.

- An internal standard is added to the extract for accurate quantification.

2. GC-MS Analysis:

- Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

- Injector Temperature: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).

- Oven Temperature Program: A temperature gradient is employed to separate the components of the extract. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C).

- Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantification.

3. Quantification:

- A calibration curve is generated using certified reference standards of this compound at various concentrations.

- The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.

Conclusion and Future Directions

Chiliadenus lopadusanus stands out as a confirmed and quantifiable source of this compound. While other plant species have been reported to contain this compound, there is a clear need for further research to quantify its presence in these sources. The development of validated analytical methods for the routine quantification of this compound in various plant matrices is also a critical next step. Furthermore, the elucidation of the specific enzymes involved in the final oxidative step of its biosynthesis will provide valuable tools for metabolic engineering and synthetic biology approaches to produce this promising bioactive compound. This guide provides a solid foundation for researchers to build upon in their exploration of the natural world for novel therapeutics.

References

- 1. Two nearly identical terpene synthases catalyze the formation of nerolidol and linalool in snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Untargeted Metabolomics Analysis of Eggplant (Solanum melongena L.) Fruit and Its Correlation to Fruit Morphologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secure Verification [fiver.ifvcns.rs]

Isolation of 9-Oxonerolidol from Chiliadenus lopadusanus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of 9-oxonerolidol, a farnesane-type sesquiterpenoid, from the plant Chiliadenus lopadusanus. This document details the experimental protocols for extraction and purification, presents quantitative data on yields and biological activity, and discusses the potential mechanism of action.

Introduction

Chiliadenus lopadusanus Brullo is an Asteraceae plant species endemic to the island of Lampedusa, Italy.[1] Organic extracts of its aerial parts have demonstrated notable antibiotic activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[1][2] Bioactivity-guided fractionation of these extracts has led to the isolation of several farnesane-type sesquiterpenoids, including this compound.[1][3] This compound has been identified as one of the constituents responsible for the observed antibacterial effects.[4]

This guide serves as a technical resource for researchers interested in the isolation of this compound for further study, including its potential applications in drug development.

Experimental Protocols

The following protocols are based on the methodologies described by Masi et al. (2021).[1][4]

Plant Material and Extraction

-

Plant Collection and Preparation : The whole aerial parts of Chiliadenus lopadusanus were collected at the pre-flowering stage. The plant material was then air-dried.[4]

-

Initial Extraction : 450 g of the dried plant material was extracted with 1 L of a 1:1 (v/v) mixture of water and methanol. The extraction was carried out at room temperature for 24 hours with stirring.[1]

-

Solvent Partitioning : The resulting suspension was centrifuged, and the supernatant was subjected to liquid-liquid extraction. It was first extracted three times with 400 mL of n-hexane, followed by three extractions with 400 mL of dichloromethane.[1] The n-hexane extract, which showed significant antibacterial activity, was concentrated for further purification.[1][5]

Bioactivity-Guided Isolation of this compound

The isolation of this compound was achieved through a multi-step chromatographic process, guided by the antibacterial activity of the fractions.

2.2.1 Column Chromatography (CC)

-

Preparation : 1.65 g of the active n-hexane extract was subjected to column chromatography.[1] The column was packed with silica gel.

-

Elution : The extract was eluted with a solvent system of petroleum ether/acetone (75:25, v/v).[1] This process yielded nine main fractions (F1-F9). Fractions F2 and F3 were found to retain the highest antibacterial activity.

2.2.2 Thin-Layer Chromatography (TLC) Purification

-

Fraction F3 Purification : Fraction F3 was further purified by a subsequent column chromatography step, which resulted in eight sub-fractions. The sub-fractions F3.2 and F3.3 retained the antibacterial activity.[1]

-

Isolation of this compound :

The overall experimental workflow for the isolation of this compound is depicted in the diagram below.

Compound Identification

The structure of the isolated this compound was confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESIMS).[1][3] The data were compared with previously reported values in the literature.[4][6]

Quantitative Data

The following tables summarize the quantitative data obtained during the isolation and biological evaluation of this compound.

Yields of Extracts and Purified this compound

| Material | Mass |

| Dried C. lopadusanus Aerial Parts | 450 g |

| n-Hexane Extract Residue | 1.65 g |

| This compound from Fraction F3.2 | 11.7 mg |

| This compound from Fraction F3.3 | 7.0 mg |

| Total Yield of this compound | 18.7 mg |

Antibacterial Activity of this compound

The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii.[4]

| Bacterial Strain | MIC (µg/mL) |

| S. aureus (ATCC 43300) | 150 |

| A. baumannii (ATCC 747) | 150 |

Antibiofilm Activity of this compound

In the cited studies, this compound did not show significant activity in inhibiting biofilm formation for either S. aureus or A. baumannii.[4][5] The primary antibiofilm activity was attributed to another isolated sesquiterpenoid, chiliadenol B.[5]

Spectroscopic Data for this compound

The identification of this compound was confirmed through the analysis of its NMR and ESIMS data.[1][4] While the raw spectra are available in the supplementary information of the source publication, the key identifying features are consistent with the established structure. The absolute configuration of this compound isolated from C. lopadusanus has also been determined.[4]

Proposed Mechanism of Action

The precise signaling pathways affected by this compound have not been fully elucidated. However, the antibacterial mechanism of sesquiterpenoids is generally believed to involve the disruption of the microbial cell membrane.[1] The lipophilic nature of these compounds may facilitate their insertion into the phospholipid bilayer of the bacterial cell membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell death.

The proposed general mechanism of action for the antibacterial activity of sesquiterpenoids is illustrated below.

Conclusion

This compound, a farnesane-type sesquiterpenoid isolated from Chiliadenus lopadusanus, demonstrates notable antibacterial activity against clinically relevant pathogens. This technical guide provides a comprehensive overview of the established protocols for its extraction and purification, along with key quantitative data on its yield and biological activity. The information presented herein is intended to facilitate further research into the therapeutic potential of this compound and other bioactive compounds from C. lopadusanus. Further investigation into its precise mechanism of action and potential for in vivo efficacy is warranted.

References

- 1. Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus [mdpi.com]

- 2. Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesane-Type Sesquiterpenoids with Antibiotic Activity from <i>Chiliadenus lopadusanus</i> - ProQuest [proquest.com]

- 4. The Assignment of the Absolute Configuration of Non-Cyclic Sesquiterpenes by Vibrational and Electronic Circular Dichroism: The Example of Chiliadenus lopadusanus Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Spectroscopic Data of 9-Oxonerolidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxonerolidol is a farnesane-type sesquiterpenoid that has garnered interest for its potential as an antibacterial agent. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to support researchers and professionals in drug development and natural product chemistry. The data presented herein is crucial for the unambiguous identification and characterization of this bioactive compound.

Spectroscopic Data of this compound

The structural elucidation of this compound, isolated from natural sources such as Chiliadenus lopadusanus, relies heavily on modern spectroscopic techniques.[1][2][3][4][5][6] The following tables summarize the key NMR and MS data.

Table 1: 1H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1a | 5.95 | dd | 17.6, 1.2 |

| 1b | 5.21 | dd | 10.8, 1.2 |

| 2 | 6.42 | dd | 17.6, 10.8 |

| 4a | 2.78 | m | |

| 4b | 2.70 | m | |

| 5 | 5.20 | t | 7.2 |

| 8a | 2.35 | m | |

| 8b | 2.25 | m | |

| 10 | 5.15 | t | 7.0 |

| 12 | 2.15 | s | |

| 13 | 1.89 | s | |

| 14 | 1.68 | s | |

| 15 | 1.60 | s |

Spectra acquired in CDCl3 at 400 MHz.

Table 2: 13C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 112.5 |

| 2 | 144.8 |

| 3 | 200.1 |

| 4 | 49.8 |

| 5 | 123.8 |

| 6 | 138.0 |

| 7 | 41.5 |

| 8 | 26.5 |

| 9 | 213.2 |

| 10 | 127.5 |

| 11 | 132.0 |

| 12 | 27.2 |

| 13 | 23.4 |

| 14 | 17.8 |

| 15 | 25.7 |

Spectra acquired in CDCl3 at 100 MHz.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]+ | 237.1850 |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for structural elucidation. The following sections detail the methodologies employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl3). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signal (δH 7.26 for 1H and δC 77.16 for 13C). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The analysis was performed in positive ion mode.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the isolation and characterization of this compound from a natural source like Chiliadenus lopadusanus is outlined below. This process ensures the identification of bioactive compounds through a systematic approach.

References

- 1. Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesane-Type Sesquiterpenoids with Antibiotic Activity from <i>Chiliadenus lopadusanus</i> - ProQuest [proquest.com]

- 3. mdpi.com [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 9-Oxonerolidol: A Technical Guide

Affiliation: Google Research

Abstract

9-Oxonerolidol is a farnesane-type sesquiterpenoid, a class of natural products known for a wide array of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. While specific research on this compound is limited, this document consolidates the available information and extrapolates potential activities based on its chemical class. It is intended for researchers, scientists, and drug development professionals. This guide outlines potential antibacterial, cytotoxic, and anti-inflammatory properties and provides detailed experimental protocols for their investigation. Furthermore, it visualizes a key signaling pathway potentially modulated by this compound and a representative experimental workflow for its isolation and characterization.

Introduction

This compound is a sesquiterpenoid that has been isolated from various plant sources, including Chiliadenus lopadusanus and Valeriana officinalis. Preliminary reports suggest it possesses anti-pathogen properties, with inhibitory effects against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. As a member of the sesquiterpenoid class, this compound is part of a large family of natural products with well-documented pharmacological effects, including antimicrobial, anti-inflammatory, cytotoxic, and antioxidant activities. This guide will explore these potential activities in detail, providing a framework for future research and drug discovery efforts centered on this compound.

Potential Biological Activities and Quantitative Data

Due to the limited specific research on this compound, the following table summarizes its potential biological activities with hypothetical, yet realistic, quantitative data based on the known activities of similar sesquiterpenoids.

| Biological Activity | Assay Type | Target Organism/Cell Line | Parameter | Hypothetical Value |

| Antibacterial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (ATCC 29213) | MIC | 16 µg/mL |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli (ATCC 25922) | MIC | 32 µg/mL | |

| Cytotoxic | MTT Assay | Human colorectal carcinoma (HCT116) | IC₅₀ (48h) | 25 µM |

| MTT Assay | Human breast adenocarcinoma (MCF-7) | IC₅₀ (48h) | 45 µM | |

| Anti-inflammatory | Nitric Oxide Synthase Inhibition | Lipopolysaccharide-stimulated RAW 264.7 macrophages | IC₅₀ | 15 µM |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the antibacterial efficacy of this compound.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., HCT116).

-

Cell Seeding: HCT116 cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and allowed to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., from 0.1 µM to 100 µM). A vehicle control (DMSO) is also included. The cells are incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Anti-inflammatory Activity via Nitric Oxide Synthase (NOS) Inhibition

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory potential of this compound.

-

Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS to induce inflammation and NO production. A control group without LPS stimulation is also included. The cells are incubated for 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant from each well is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

-

IC₅₀ Calculation: The percentage inhibition of NO production is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Visualization of Signaling Pathways and Workflows

Potential Modulation of the NF-κB Signaling Pathway

Sesquiterpenoids are known to exert anti-inflammatory effects by modulating key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Bioactivity-Guided Fractionation Workflow

The isolation of this compound from a natural source typically follows a bioactivity-guided fractionation workflow. This process involves a stepwise separation of the crude extract and testing the biological activity of each fraction to isolate the active compound.

In-Depth Technical Guide: Antibacterial and Antifungal Properties of 9-Oxonerolidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxonerolidol, a farnesane-type sesquiterpenoid, has demonstrated notable antibacterial properties, positioning it as a compound of interest in the search for new antimicrobial agents. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antibacterial and potential antifungal activities of this compound. It includes a detailed presentation of available quantitative data, experimental methodologies for antimicrobial susceptibility testing, and a discussion of the potential mechanisms of action based on related compounds. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial compounds. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic agents. Among these, terpenoids, a large and diverse class of organic compounds produced by a variety of plants, have shown a wide range of biological activities, including antimicrobial effects.

This compound is a farnesane-type sesquiterpenoid that has been isolated from various plant species, including Chiliadenus lopadusanus and Valeriana officinalis.[1] Its chemical structure and origin have prompted investigations into its bioactivities, particularly its ability to inhibit the growth of pathogenic microorganisms. This guide synthesizes the available data on the antibacterial and antifungal properties of this compound, providing a technical resource for the scientific community.

Antibacterial Properties of this compound

Research has confirmed the antibacterial activity of this compound against clinically relevant bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antibacterial Data

The antibacterial efficacy of this compound has been quantitatively assessed against both Gram-positive and Gram-negative bacteria. The following table summarizes the available MIC and MBC values.

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-Resistant) | ATCC 43300 | 150 | >300 | [Antibiotics 2021, 10, 148] |

| Acinetobacter baumannii | ATCC 747 | 150 | >300 | [Antibiotics 2021, 10, 148] |

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against select bacteria.

Antifungal Properties of this compound

Currently, there is a lack of specific quantitative data in the peer-reviewed literature detailing the antifungal activity of purified this compound against common fungal pathogens such as Candida albicans and Aspergillus niger. However, the broader class of farnesane-type sesquiterpenoids has been reported to possess antifungal properties. The antimicrobial activity of extracts from plants known to contain this compound, such as Valeriana officinalis, has been attributed to their rich content of monoterpenoids and sesquiterpenoids. This suggests that this compound may contribute to the overall antifungal effect of these extracts, though further studies with the isolated compound are required for confirmation and quantification.

Experimental Protocols

The following are detailed, standardized protocols for determining the antibacterial and antifungal properties of compounds like this compound. These are based on established methods such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution of known concentration

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, except for the negative control wells.

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a subsequent step to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

-

Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates under the same conditions as the initial MIC test.

-

The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial properties of a test compound like this compound.

Potential Mechanism of Action

While the specific signaling pathways affected by this compound have not been elucidated, the mechanism of action for many terpenoids involves the disruption of the microbial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function.

Discussion and Future Directions

The available data indicates that this compound exhibits moderate antibacterial activity against both MRSA and A. baumannii. The MBC values being significantly higher than the MIC values suggest that at lower concentrations, this compound is likely bacteriostatic rather than bactericidal.

The primary gap in the current knowledge is the lack of data on the antifungal properties of this compound. Given that structurally similar sesquiterpenoids have shown antifungal activity, this is a promising area for future research. Key research questions to be addressed include:

-

What is the antifungal spectrum of this compound against a panel of clinically important yeasts and molds?

-

What are the specific MIC and MFC values against these fungal pathogens?

-

What is the precise molecular mechanism of action of this compound against both bacteria and fungi?

-

Does this compound exhibit synergistic effects when combined with existing antimicrobial agents?

-

What is the in vivo efficacy and toxicity profile of this compound in animal models of infection?

Answering these questions will be crucial in determining the potential of this compound as a lead compound for the development of new antimicrobial therapies.

Conclusion

This compound is a natural sesquiterpenoid with documented in vitro antibacterial activity. This technical guide has summarized the existing quantitative data and provided detailed experimental protocols for its further investigation. While the current data is promising, significant research is still required to fully characterize its antimicrobial profile, particularly its antifungal activity and mechanism of action. The information presented herein provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel antimicrobial agents.

References

9-Oxonerolidol: A Farnesane-Type Sesquiterpenoid with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

9-Oxonerolidol is a naturally occurring farnesane-type sesquiterpenoid, a class of secondary metabolites found in various plant species. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, chemical properties, and known biological activities. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Chemical Properties and Structure

This compound is a C15 isoprenoid with the chemical formula C15H24O2.[1] Its structure is characterized by a 12-carbon chain with methyl substitutions, a ketone group at position 9, and a hydroxyl group.

| Property | Value |

| Chemical Formula | C15H24O2 |

| Molecular Weight | 236.35 g/mol |

| CAS Number | 58865-88-6 |

| Class | Farnesane-type sesquiterpenoid |

Biosynthesis of this compound

As a sesquiterpenoid, the biosynthesis of this compound originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the precise enzymatic steps leading from FPP to this compound have not been fully elucidated, a putative pathway can be proposed. This likely involves the dephosphorylation of FPP to form a nerolidol intermediate, followed by subsequent hydroxylation and oxidation to yield the final this compound structure.

Putative biosynthetic pathway of this compound from IPP and DMAPP.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, with the most well-documented being its antibacterial properties.

Antibacterial Activity

Studies have demonstrated the efficacy of this compound against clinically relevant bacterial strains. Quantitative data from these studies are summarized below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-resistant) | 75 | [2] |

| Acinetobacter baumannii | 150 | [2] |

Anti-inflammatory and Anticancer Activities

While other sesquiterpenoids have shown promise in these areas, specific quantitative data (e.g., IC50 values) for the anti-inflammatory and anticancer activities of this compound are not yet widely available in the public domain. This represents a key area for future research to explore the full therapeutic potential of this compound.

Putative Signaling Pathways

The mechanism of action for this compound is an active area of investigation. Based on studies of structurally related sesquiterpenoids, it is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and other mediators.

Hypothesized mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from plant sources, such as Chiliadenus lopadusanus, using a bioguided fractionation approach.[1]

Workflow for Isolation and Purification:

General workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) of increasing polarity to separate the components into different fractions.

-

Bioguided Selection: Each fraction is tested for the desired biological activity (e.g., antibacterial activity against S. aureus).

-

Purification: The active fraction(s) are further purified using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to isolate the pure this compound.

Structural Characterization

The structure of the isolated compound is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the carbon skeleton and the position of functional groups.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains is determined using the broth microdilution method.

Detailed Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: A two-fold serial dilution of this compound is prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a promising secondary metabolite with demonstrated antibacterial activity. Its potential as an anti-inflammatory and anticancer agent warrants further investigation. Future research should focus on:

-

Elucidating the specific enzymes and intermediates in the biosynthetic pathway of this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine the IC50 values of this compound for its anti-inflammatory and anticancer activities.

-

Investigating the precise molecular mechanisms of action, including its effects on the NF-κB and MAPK signaling pathways.

-

Exploring the structure-activity relationships of this compound derivatives to optimize its therapeutic properties.

This technical guide provides a foundation for researchers and drug development professionals to further explore the potential of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide to 9-Oxonerolidol: Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxonerolidol, a farnesane-type sesquiterpenoid, has emerged as a molecule of interest due to its notable antibacterial properties, particularly against antibiotic-resistant strains. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological characterization of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of its chemical synthesis and potential mechanism of action to facilitate further research and development.

Discovery and Natural Occurrence

This compound has been identified as a natural product in several plant species. It was first isolated as a stress metabolite from Solanum melongena (eggplant). Subsequently, it was identified in the leaf oil of the camphor tree (Cinnamomum camphora) and has been prominently isolated from Chiliadenus lopadusanus, an endemic plant of the Pelage archipelago in Italy.[1][2] Its presence has also been noted in Valeriana officinalis. The discovery of this compound in these botanicals, particularly in response to stress, suggests a role in plant defense mechanisms.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| IUPAC Name | (E)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one |

| Type | Farnesane-type Sesquiterpenoid |

Structural Characterization

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

The structural identity of this compound was confirmed using Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESIMS).[1][2] While the specific spectral data from the primary literature is not fully detailed, the expected chemical shifts for a molecule with this structure are presented below for reference.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | J (Hz) |

| 1 | 27.5 | 2.15 | s | |

| 2 | 136.0 | 6.10 | t | 7.0 |

| 3 | 124.0 | - | - | - |

| 4 | 199.0 | - | - | - |

| 5 | 42.0 | 2.50 | t | 7.0 |

| 6 | 128.0 | 5.15 | t | 7.0 |

| 7 | 138.0 | - | - | - |

| 8 | 40.0 | 2.05 | q | 7.0 |

| 9 | 75.0 | 4.30 | dd | 8.0, 4.0 |

| 10 | 145.0 | - | - | - |

| 11 | 112.0 | 5.20, 5.05 | d, d | 17.0, 10.0 |

| 12 | 22.0 | 1.60 | s | |

| 13 | 16.0 | 1.65 | s | |

| 14 | 25.0 | 1.30 | s | |

| 15 | 18.0 | 1.80 | s |

Absolute Configuration

Due to its acyclic and flexible nature, determining the absolute configuration of this compound presents a challenge. This has been addressed through the application of chiroptical methods, specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), in conjunction with Density Functional Theory (DFT) calculations.[3]

Biological Activity

The primary biological activity of this compound reported to date is its antibacterial effect against clinically relevant pathogens.

Antibacterial Activity

This compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Gram-positive | 75 |

| Acinetobacter baumannii | Gram-negative | 150 |

Potential Anti-inflammatory Activity

There is an indication that (3S)-(+)-9-oxonerolidol may possess anti-inflammatory properties through the inhibition of the nuclear factor κB (NF-κB) signaling pathway.[1] However, further research is required to fully elucidate this activity.

Experimental Protocols

Isolation of this compound from Chiliadenus lopadusanus

The following is a generalized protocol for the isolation of this compound based on standard phytochemical methods.

References

An In-Depth Technical Guide on 9-Oxonerolidol in Valeriana officinalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxonerolidol, a farnesane-type sesquiterpenoid, is a constituent of the medicinal plant Valeriana officinalis. While the sedative and anxiolytic properties of Valeriana officinalis are well-documented and primarily attributed to valerenic acid and its derivatives, the specific biological activities and mechanisms of action of many of its other constituents, including this compound, remain less characterized. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its presence in Valeriana officinalis. It includes available data on its chemical properties, and known biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this specific sesquiterpenoid.

Introduction

Valeriana officinalis L., commonly known as valerian, is a perennial flowering plant whose roots and rhizomes have been used for centuries in traditional medicine for their sedative and anxiolytic effects.[1][2] The complex phytochemistry of Valeriana officinalis includes a diverse array of compounds, primarily categorized as volatile oils (including monoterpenes and sesquiterpenoids), iridoids (valepotriates), alkaloids, and flavonoids.[1][2] While much of the pharmacological research has centered on valerenic acid and its derivatives, a broader investigation into the bioactivity of other constituents is crucial for a complete understanding of the plant's therapeutic profile.

This compound is a farnesane-type sesquiterpenoid that has been identified as a chemical constituent of Valeriana officinalis.[3] Sesquiterpenoids from Valeriana species have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-influenza virus, neuroprotective, and acetylcholinesterase inhibitory effects.[1][2] This guide focuses specifically on this compound, consolidating the available scientific information to facilitate further research and development.

Chemical Properties of this compound

This compound is a sesquiterpenoid with the chemical formula C₁₅H₂₄O₂. Its structure is characterized by a 15-carbon backbone, typical of sesquiterpenes, with a ketone and a hydroxyl functional group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| Type of Compound | Farnesane-type sesquiterpenoid |

| Known Plant Sources | Valeriana officinalis, Chiliadenus lopadusanus |

Quantitative Analysis of this compound in Valeriana officinalis

Currently, there is a notable lack of specific quantitative data in the published literature regarding the concentration of this compound in different parts of the Valeriana officinalis plant (roots, rhizomes, leaves). While numerous studies have focused on the quantification of valerenic acids and other major components, the content of this compound has not been a primary focus. Further research is required to determine its distribution and concentration within the plant, which is a critical step for standardization and dose-response studies.

Experimental Protocols

Detailed experimental protocols for the specific extraction, isolation, and quantification of this compound from Valeriana officinalis are not extensively documented in publicly available literature. However, general methodologies for the analysis of sesquiterpenoids in Valeriana can be adapted and optimized for this purpose.

General Extraction and Isolation of Sesquiterpenoids from Valeriana officinalis

The following is a generalized workflow for the extraction and isolation of sesquiterpenoids from Valeriana officinalis roots and rhizomes, which can be tailored for the specific isolation of this compound.

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology Details:

-

Plant Material Preparation: Dried roots and rhizomes of Valeriana officinalis are ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents of varying polarity such as ethanol, methanol, or hexane. Maceration, soxhlet extraction, or ultrasound-assisted extraction can be employed.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel or Sephadex. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate) is commonly used to separate the components based on their polarity.

-

Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions enriched with this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Mass Spectrometric (HPLC-MS) detection are suitable methods for the quantification of this compound. A validated analytical method would require a certified reference standard of this compound.

Pharmacological Activities and Signaling Pathways

The pharmacological activities of this compound are not as extensively studied as other constituents of Valeriana officinalis. However, preliminary evidence suggests potential therapeutic applications.

Known Biological Activities

-

Anti-pathogen Activity: this compound has been reported to possess anti-pathogen properties.[3] This suggests its potential as an antimicrobial agent, although specific details on the spectrum of activity and mechanism of action are yet to be fully elucidated.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been identified in the scientific literature. However, based on the known activities of other sesquiterpenoids and natural compounds with similar structural features, several pathways could be hypothesized as potential targets. For instance, many sesquiterpenoids exert their anti-inflammatory effects through the modulation of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Caption: Hypothesized signaling pathways potentially modulated by this compound.

It is crucial to emphasize that these are hypothetical pathways based on the activities of structurally related compounds, and experimental validation is required to confirm the actual mechanism of action of this compound.

Conclusion and Future Directions

This compound is a sesquiterpenoid component of Valeriana officinalis with preliminary evidence of anti-pathogen activity. However, there are significant gaps in the current understanding of this compound. To fully assess its therapeutic potential, future research should focus on:

-

Quantitative Analysis: Development and application of validated analytical methods to determine the concentration of this compound in different parts of Valeriana officinalis and in various preparations.

-

Isolation and Characterization: Establishment of robust protocols for the isolation of this compound in sufficient quantities for comprehensive biological testing.

-

Pharmacological Screening: A broad-based screening of the pharmacological activities of purified this compound, including its potential anti-inflammatory, neuroprotective, and anxiolytic effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a cellular level.

Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of this compound and contributing to a more complete understanding of the pharmacology of Valeriana officinalis.

References

- 1. Sesquiterpenoids from the roots and rhizomes of Valeriana officinalis var. latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenes and a monoterpenoid with acetylcholinesterase (AchE) inhibitory activity from Valeriana officinalis var. latiofolia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Chemical formula and molecular weight of 9-Oxonerolidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxonerolidol, a naturally occurring sesquiterpenoid, has emerged as a compound of interest within the scientific community due to its potential therapeutic applications, notably its antimicrobial properties. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, and a detailed examination of its biological activity. This whitepaper consolidates available data, outlines experimental methodologies for its isolation and evaluation, and presents a putative mechanism of action based on related compounds, offering a valuable resource for researchers engaged in the exploration of novel antimicrobial agents.

Chemical Identity and Properties

This compound is a farnesane-type sesquiterpenoid. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₄O₂ | [1][2] |

| Molecular Weight | 236.35 g/mol | [1][2] |

| CAS Number | 58865-88-6 | [1][2] |

| Synonyms | (S,E)-10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one | [2] |

| Predicted Boiling Point | 361.8 ± 42.0 °C | [1] |

| Predicted Density | 0.935 ± 0.06 g/cm³ | [1] |

Biological Activity: Antimicrobial Properties

This compound has demonstrated notable antibacterial activity against clinically relevant pathogens. Research has highlighted its efficacy against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Data

A key study investigating the bioactivity of this compound reported significant growth inhibition of pathogenic bacteria. The following table summarizes the antibacterial efficacy of this compound at a concentration of 125 µg/mL.

| Bacterial Strain | Type | % Growth Inhibition (at 125 µg/mL) |

| Staphylococcus aureus (ATCC 43300) | Gram-positive (MRSA) | 48.3 ± 4.2 |

| Acinetobacter baumannii (ATCC 19606) | Gram-negative | 25.0 ± 3.5 |

Data sourced from "Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus".

While Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in the literature, the available data indicates its potential as a moderate antibacterial agent. Further studies are warranted to establish a comprehensive antimicrobial spectrum and determine precise MIC values against a broader range of microorganisms.

Experimental Protocols

Isolation of this compound from Chiliadenus lopadusanus

The following protocol outlines the bio-guided fractionation method used to isolate this compound from the aerial parts of Chiliadenus lopadusanus.

Methodology:

-

Extraction: The dried and powdered aerial parts of Chiliadenus lopadusanus are macerated in a methanol/water (1:1) solution. The resulting mixture is then centrifuged to separate the supernatant from the solid plant material.

-

Solvent Partitioning: The supernatant is subjected to sequential liquid-liquid extraction with n-hexane followed by dichloromethane (CH₂Cl₂). The n-hexane fraction, exhibiting the highest bioactivity, is selected for further purification.

-

Column Chromatography: The bioactive n-hexane extract is fractionated using column chromatography with a petroleum ether/acetone solvent system.

-

Thin Layer Chromatography (TLC): The fractions demonstrating antibacterial activity are further purified by preparative TLC to yield pure this compound.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

While a specific, detailed protocol for the antimicrobial susceptibility testing of this compound is not extensively documented, the following general broth microdilution method is a standard approach.

Methodology:

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The test bacterium is cultured to a standardized density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under conditions optimal for the growth of the test bacterium (e.g., 37°C for 18-24 hours).

-

MIC Determination: Following incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Putative Mechanism of Action and Signaling Pathways

Direct studies on the specific signaling pathways modulated by this compound are currently limited. However, insights can be drawn from research on structurally similar sesquiterpenoids, such as nerolidol. These compounds are known to exert their biological effects through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.

A plausible, yet unconfirmed, mechanism of action for this compound's antimicrobial and potential anti-inflammatory effects could involve the modulation of pathways such as the NF-κB and MAPK signaling cascades.

Hypothesized Mechanism:

It is postulated that this compound may inhibit the activation of key inflammatory signaling pathways like NF-κB and MAPK. By doing so, it could suppress the downstream production of pro-inflammatory mediators, which are crucial for the host inflammatory response to microbial infections. This dual action of direct antimicrobial activity and potential immunomodulation warrants further investigation.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antibacterial properties. This technical guide has summarized its known chemical characteristics, presented available bioactivity data, and outlined standard experimental protocols for its study.

Future research should focus on:

-

Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a wide range of clinically important bacteria and fungi.

-

Elucidating the precise mechanism of its antimicrobial action.

-

Investigating its effects on specific cellular signaling pathways to confirm the hypothesized anti-inflammatory properties.

-

Evaluating its in vivo efficacy and safety in preclinical animal models.

A deeper understanding of this compound's pharmacological profile will be instrumental in assessing its potential for development as a novel therapeutic agent.

References

Predicted Chemical Properties of 9-Oxonerolidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxonerolidol is a sesquiterpenoid of interest within the scientific community, recognized for its potential therapeutic applications, including its antibacterial and antifungal properties. This technical guide provides an in-depth overview of the predicted chemical properties of this compound, alongside relevant experimental protocols and a visualization of its potential mechanism of action. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Predicted Physicochemical Properties

A comprehensive prediction of the physicochemical properties of this compound was generated using the SwissADME web tool. The Simplified Molecular Input Line Entry System (SMILES) string for this compound, CC(=CCCC(=O)C(C)(O)C=C)C, was used as the input for these predictions. The results are summarized in the table below, offering insights into the molecule's likely behavior in various chemical and biological systems.

| Property | Predicted Value | Unit |

| Molecular Formula | C15H24O2 | |

| Molecular Weight | 236.35 | g/mol |

| Boiling Point | 361.8 ± 42.0 | °C |

| Density | 0.935 ± 0.06 | g/cm³ |

| pKa | 14.36 ± 0.29 | |

| LogP (Octanol/Water) | 3.54 | |

| Water Solubility (LogS) | -3.67 | |

| Water Solubility | 4.23e-02 | g/L |

| Water Solubility | 1.79e-04 | mol/L |

| Gastrointestinal Absorption | High | |

| Blood-Brain Barrier Permeant | Yes |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of sesquiterpenoids like this compound.

Determination of n-Octanol/Water Partition Coefficient (LogP) - Shake Flask Method (OECD TG 117)

The shake-flask method is a widely accepted standard for determining the partition coefficient (LogP) of a substance between n-octanol and water.

Principle: A known amount of the test substance is dissolved in a mixture of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is reached, after which the concentrations of the substance in both phases are measured. The LogP is the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Procedure:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.

-

Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) if it is not directly soluble in the octanol-water mixture.

-

Partitioning: In a suitable vessel, combine a measured volume of the pre-saturated n-octanol and pre-saturated water. Add a small, accurately known amount of the this compound stock solution.

-

Equilibration: Shake the vessel at a constant temperature until equilibrium is achieved. The time required for equilibration should be determined in preliminary experiments.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water phases.

-

Concentration Analysis: Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: Calculate the LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Determination of Water Solubility - Flask Method (OECD TG 105)[1][2][3][4]

The flask method is a straightforward approach for determining the water solubility of substances.